N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a triazole ring, a piperidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine and an appropriate alkyne The piperidine ring is then introduced via a nucleophilic substitution reaction
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogen gas (H~2~) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N4-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The piperidine ring can interact with various receptors in the body, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.
Comparison with Similar Compounds
Similar Compounds
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID: Similar triazole structure but with a carboxylic acid group instead of a piperidine ring.
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOLE-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a triazole ring, a piperidine ring, and a methylsulfonyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-13-3-5-14(6-4-13)11-21-12-18-17(20-21)19-16(23)15-7-9-22(10-8-15)26(2,24)25/h3-6,12,15H,7-11H2,1-2H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRQISXICJHHDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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